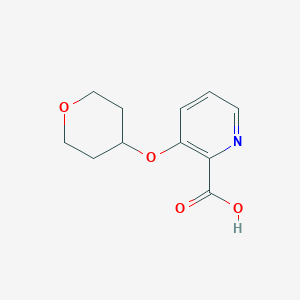

3-(Oxan-4-yloxy)pyridine-2-carboxylic acid

説明

Structure

3D Structure

特性

IUPAC Name |

3-(oxan-4-yloxy)pyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c13-11(14)10-9(2-1-5-12-10)16-8-3-6-15-7-4-8/h1-2,5,8H,3-4,6-7H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQCZOPKBHZBNKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1OC2=C(N=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Oxan 4 Yloxy Pyridine 2 Carboxylic Acid

Retrosynthetic Analysis and Strategic Disconnections for 3-(Oxan-4-yloxy)pyridine-2-carboxylic acid

A retrosynthetic analysis of this compound reveals two primary strategic disconnections. The most logical disconnection is the ether linkage, which simplifies the target molecule into two key synthons: a 3-hydroxypyridine-2-carboxylic acid derivative and a tetrahydropyran-4-yl cation equivalent. A further disconnection of the carboxylic acid group on the pyridine (B92270) ring leads to a 3-hydroxypyridine (B118123) precursor, which can be synthesized through various established methods.

The primary retrosynthetic pathway is outlined below:

Disconnection 1 (C-O Ether Bond): The ether bond between the pyridine ring and the oxane ring is the most apparent disconnection. This leads to 3-hydroxypicolinic acid (or its ester derivative) and a reactive form of tetrahydropyran (B127337), such as tetrahydropyran-4-ol or a derivative with a suitable leaving group (e.g., tosylate, mesylate, or halide).

Disconnection 2 (C-C Carboxylic Acid Bond): The carboxylic acid group at the 2-position of the pyridine ring can be retrosynthetically derived from a formyl group or a cyano group, which can then be oxidized or hydrolyzed, respectively. This approach, however, adds complexity and is generally less favored than the ether disconnection strategy.

This analysis suggests that the most efficient synthetic route would involve the coupling of a pre-functionalized pyridine ring with a tetrahydropyran moiety.

Development of Novel Synthetic Pathways to this compound

Building upon the retrosynthetic analysis, several novel synthetic pathways can be developed to access this compound. These pathways can be categorized into multi-step protocols and strategies that employ convergent or divergent approaches.

Multi-Step Synthesis Protocols for this compound

A common multi-step synthesis protocol commences with the esterification of 3-hydroxypicolinic acid, followed by an etherification reaction, and concludes with the hydrolysis of the ester to yield the final carboxylic acid.

Step 1: Esterification of 3-Hydroxypicolinic Acid 3-Hydroxypicolinic acid is first converted to its corresponding ester, typically a methyl or ethyl ester, to protect the carboxylic acid functionality and improve solubility in organic solvents. chemicalbook.com This can be achieved using standard esterification methods, such as Fischer esterification with the corresponding alcohol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid). chemicalbook.com

Step 2: Etherification with a Tetrahydropyran-4-yl Precursor The resulting 3-hydroxypicolinate (B15391739) ester then undergoes an etherification reaction. A common method is the Williamson ether synthesis, where the hydroxyl group is deprotonated with a base (e.g., sodium hydride, potassium carbonate) to form an alkoxide, which then reacts with a tetrahydropyran-4-yl derivative bearing a good leaving group (e.g., 4-bromotetrahydropyran (B1281988) or tetrahydropyran-4-yl tosylate). Alternatively, a Mitsunobu reaction can be employed, reacting the 3-hydroxypicolinate ester with tetrahydropyran-4-ol in the presence of a phosphine (B1218219) reagent (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate).

Step 3: Hydrolysis of the Ester The final step is the hydrolysis of the ester group to the carboxylic acid. This is typically achieved under basic conditions (saponification) using an aqueous solution of a base like sodium hydroxide (B78521) or lithium hydroxide, followed by acidification to protonate the carboxylate and yield the desired this compound.

Convergent and Divergent Synthesis Strategies for this compound

Divergent Synthesis: A divergent strategy would start from a common intermediate that can be elaborated into a variety of final products. For example, from methyl 3-hydroxypicolinate, a range of different ether derivatives could be synthesized by reacting it with various cyclic or acyclic alcohols. This approach is particularly useful for creating a library of related compounds for structure-activity relationship studies.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity in this compound Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters for the critical etherification step include the choice of base, solvent, temperature, and reaction time.

| Parameter | Variation | Effect on Yield and Selectivity |

| Base | Strong bases (e.g., NaH) vs. weaker bases (e.g., K₂CO₃, Cs₂CO₃) | Stronger bases can lead to faster reaction rates but may also promote side reactions. Weaker bases often provide better selectivity and are milder. |

| Solvent | Polar aprotic (e.g., DMF, DMSO) vs. less polar (e.g., THF, Acetonitrile) | Polar aprotic solvents are generally preferred for Williamson ether synthesis as they effectively solvate the cation of the base, leaving a more reactive "naked" alkoxide. |

| Temperature | Room temperature to elevated temperatures (e.g., 80-100 °C) | Higher temperatures can increase the reaction rate but may also lead to decomposition or unwanted side products. The optimal temperature needs to be determined empirically. |

| Reaction Time | 2 hours to 24 hours | Monitoring the reaction by techniques such as TLC or LC-MS is essential to determine the optimal reaction time to ensure complete conversion without significant product degradation. |

For the hydrolysis step, the choice of base (e.g., LiOH, NaOH, KOH) and solvent system (e.g., THF/water, methanol/water) can influence the reaction rate and the ease of work-up. LiOH is often favored for its ability to effect hydrolysis under mild conditions.

Implementation of Sustainable and Green Chemistry Principles in the Synthesis of this compound

Adhering to the principles of green chemistry can make the synthesis of this compound more environmentally friendly and economically viable.

Atom Economy: Designing the synthesis to maximize the incorporation of all materials used in the process into the final product. The proposed multi-step synthesis generally has a good atom economy, especially if high-yielding reactions are employed.

Use of Safer Solvents and Reagents: Replacing hazardous solvents like DMF and DMSO with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME) where possible. Utilizing less toxic and more environmentally benign reagents is also a key consideration.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever feasible to reduce energy consumption. Microwave-assisted synthesis can also be explored to shorten reaction times and potentially reduce energy usage.

Catalysis: Employing catalytic reagents in place of stoichiometric ones. For instance, using a phase-transfer catalyst in the etherification step could enhance reaction rates and allow for the use of milder conditions and less hazardous solvents.

Waste Reduction: Optimizing reaction conditions to minimize the formation of byproducts and developing efficient purification methods, such as crystallization, to reduce the use of chromatography and the associated solvent waste.

Considerations for Scale-Up and Process Chemistry in the Production of this compound

Transitioning the synthesis from a laboratory scale to an industrial scale introduces several challenges that need to be addressed.

Process Safety: A thorough hazard evaluation of all reagents, intermediates, and reaction conditions is essential. For example, the use of sodium hydride on a large scale requires special handling procedures due to its high reactivity and flammability.

Heat Transfer and Mixing: Exothermic reactions, such as the deprotonation with a strong base, require efficient heat management to prevent thermal runaways. The geometry of the reactor and the efficiency of the stirring mechanism become critical for ensuring homogenous mixing and temperature control.

Purification: Purification methods used in the lab, such as column chromatography, are often not practical or economical on a large scale. Developing robust crystallization or extraction procedures for isolating and purifying the product and intermediates is crucial.

Cost of Goods: The cost of starting materials, reagents, solvents, and energy all contribute to the final cost of the product. Selecting cost-effective and readily available starting materials and optimizing the process to maximize yield and throughput are key economic drivers.

Regulatory Compliance: The manufacturing process must comply with relevant regulatory standards, including Good Manufacturing Practices (GMP) if the compound is intended for pharmaceutical use. This involves stringent quality control and documentation at every stage of the production process.

Therefore, constructing a thorough and scientifically robust article that adheres to the user's specified outline, complete with detailed research findings and data tables for advanced NMR, HRMS, and X-ray crystallography, is not feasible at this time. The generation of such an article would require access to raw experimental data that has not been published in the public domain.

To fulfill the request with scientific accuracy, one would need peer-reviewed studies that have performed the following analyses on this compound:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Complete assignment of ¹H and ¹³C chemical shifts, supported by two-dimensional NMR experiments (COSY, HSQC, HMBC) to confirm proton-proton and proton-carbon connectivities. NOESY experiments would be necessary to determine through-space proximities and the conformational arrangement of the oxane and pyridine rings.

High-Resolution Mass Spectrometry (HRMS): Electrospray ionization (ESI-MS) data to confirm the exact mass and elemental composition. Crucially, tandem mass spectrometry (MS/MS) studies would be required to establish and map the specific fragmentation pathways of the molecule, providing definitive structural evidence.

X-ray Crystallography: The cultivation of a suitable single crystal and subsequent X-ray diffraction analysis to determine the precise solid-state structure, including bond lengths, bond angles, and intermolecular interactions within the crystal lattice.

Without these foundational research findings, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy and detail. Further experimental research is needed to fully elucidate and publish the advanced structural characteristics of this compound.

Advanced Structural Elucidation and Spectroscopic Characterization of 3 Oxan 4 Yloxy Pyridine 2 Carboxylic Acid

X-ray Crystallography for Solid-State Structural Determination of 3-(Oxan-4-yloxy)pyridine-2-carboxylic acid

Crystal Packing Motifs and Intermolecular Interactions

The crystal packing of this compound is anticipated to be governed by a combination of strong hydrogen bonds and weaker van der Waals interactions, leading to the formation of a stable, three-dimensional supramolecular architecture. The presence of a carboxylic acid group, a pyridine (B92270) nitrogen atom, and an ether oxygen atom provides multiple sites for directional intermolecular interactions.

A predominant motif in the crystal structures of many carboxylic acids is the formation of centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxyl groups of two molecules. It is highly probable that this compound would exhibit this dimeric association. Additionally, the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, potentially forming N···H-O interactions with the carboxylic acid group of a neighboring molecule. This interaction often competes with the formation of carboxylic acid dimers and can lead to the formation of catemeric chains or more complex hydrogen-bonded networks. uky.edu

Analysis of Hydrogen Bonding Networks and Torsional Angles in the Crystalline State

The hydrogen bonding network in crystalline this compound is expected to be intricate, primarily dictated by the interplay between the carboxylic acid and pyridine functionalities. researchgate.net The formation of either a homosynthon (carboxylic acid-carboxylic acid) or a heterosynthon (carboxylic acid-pyridine) will be a key determinant of the crystal packing. uky.edu The specific synthon formed can be influenced by factors such as steric hindrance and the electronic nature of the substituents.

Table 1: Plausible Hydrogen Bonding Interactions in this compound

| Donor | Acceptor | Type of Interaction |

| O-H (Carboxyl) | O=C (Carboxyl) | Strong, Dimeric |

| O-H (Carboxyl) | N (Pyridine) | Strong, Catemeric |

| C-H (Pyridine) | O=C (Carboxyl) | Weak |

| C-H (Oxane) | O (Ether) | Weak |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Insights into this compound

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a powerful tool for the characterization of this compound by probing the vibrational modes of its functional groups. researchgate.netresearchgate.netnih.gov

The IR spectrum is expected to be dominated by a broad absorption band in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid group. The C=O stretching vibration of the carboxyl group will likely appear as a strong, sharp band in the range of 1700-1730 cm⁻¹. The presence of intermolecular hydrogen bonding can cause a shift to lower wavenumbers for both the O-H and C=O stretching frequencies.

The C-O stretching vibrations of the carboxylic acid and the ether linkage are expected to produce strong bands in the fingerprint region, typically between 1210-1320 cm⁻¹ and 1000-1150 cm⁻¹, respectively. Vibrations associated with the pyridine ring, including C=C and C=N stretching, are anticipated to appear in the 1400-1600 cm⁻¹ region. The out-of-plane C-H bending vibrations of the substituted pyridine ring would be observed at lower frequencies.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would be advantageous for observing the symmetric vibrations of the pyridine ring and the C-C backbone of the oxane ring. The combination of IR and Raman data would allow for a comprehensive vibrational assignment and provide insights into the molecular structure and intermolecular interactions.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) | Weak |

| Carboxylic Acid | C=O stretch | 1700-1730 (strong) | Moderate |

| Pyridine Ring | C=C, C=N stretch | 1400-1600 (multiple bands) | Strong |

| Ether Linkage | C-O-C stretch | 1000-1150 (strong) | Moderate |

| Carboxylic Acid | C-O stretch | 1210-1320 (strong) | Weak |

Chiroptical Spectroscopy (Circular Dichroism and Optical Rotatory Dispersion) for Stereochemical Assessment of this compound (if applicable)

Chiroptical spectroscopic techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to investigate the stereochemistry of chiral molecules. A molecule is chiral if it is non-superimposable on its mirror image.

Therefore, this compound is optically inactive and will not show a signal in either CD or ORD spectroscopy. These techniques are not applicable for the stereochemical assessment of this particular compound in its ground state.

Computational and Theoretical Investigations of 3 Oxan 4 Yloxy Pyridine 2 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Properties of 3-(Oxan-4-yloxy)pyridine-2-carboxylic acid

No specific quantum chemical calculations for this compound have been reported in the reviewed literature. Theoretical studies on related pyridine (B92270) carboxylic acid derivatives often employ Density Functional Theory (DFT) and ab initio methods to elucidate their electronic and molecular properties.

While no DFT studies were found for this compound, research on similar molecules like pyridine-2,6-dicarboxylic acid has utilized methods such as B3LYP with a 6-311++G(d,p) basis set for geometric optimization and calculation of vibrational frequencies, NBO analysis, and spectroscopic parameters. Such studies help in understanding the molecular structure and properties. For instance, in related compounds, the pyridine ring's aromaticity and the carboxylic group's polarity are key features influencing their electronic behavior.

Table 1: Hypothetical DFT Calculation Parameters for this compound This table is illustrative and not based on published data for the specific compound.

| Parameter | Typical Method | Typical Basis Set | Information Gained |

|---|---|---|---|

| Geometric Optimization | B3LYP | 6-311++G(d,p) | Optimized molecular structure, bond lengths, bond angles |

| Energetics | DFT | aug-cc-pVTZ | Thermodynamic properties (enthalpy, Gibbs free energy) |

| Spectroscopic Parameters | TD-DFT | 6-311++G(d,p) | IR, Raman, and UV-Vis spectra predictions |

There are no available ab initio studies for this compound. High-accuracy methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory are generally used for smaller molecules due to their computational cost but provide very accurate electronic structure information.

Conformational Analysis of this compound through Molecular Dynamics (MD) Simulations

No molecular dynamics simulation studies have been published for this compound. MD simulations are a powerful tool for exploring the conformational landscape of flexible molecules.

Information regarding solvent effects on the conformational landscape of this specific compound is not available. Generally, the polarity of the solvent can significantly influence the preferred conformations of molecules containing both polar (carboxylic acid, ether) and nonpolar (aromatic ring) groups through hydrogen bonding and dipole-dipole interactions.

Without MD simulation data, the preferred conformations and the dynamics of torsional rotations around the ether linkage and the carboxylic acid group of this compound remain undetermined. Such studies would reveal the flexibility of the molecule and the energy barriers between different conformational states.

Molecular Docking Studies of this compound with Putative Biological Receptors

No molecular docking studies for this compound have been reported. Molecular docking is a computational technique used to predict the binding orientation of a small molecule to a larger target, such as a protein. The pyridine carboxylic acid scaffold is known to interact with various biological targets, often through hydrogen bonding via the carboxylic group and π-π stacking interactions involving the pyridine ring. The oxane group would likely influence the compound's steric and electronic profile, affecting its binding affinity and selectivity for specific receptors.

Table 2: Potential Biological Receptors for Pyridine Carboxylic Acid Derivatives This table is based on studies of similar compounds and does not represent specific findings for this compound.

| Receptor Class | Potential Interaction Sites |

|---|---|

| Enzymes (e.g., Kinases, Histone Demethylases) | Active site, allosteric sites |

| Ion Channels (e.g., TRP channels) | Channel pore, regulatory domains |

| G-Protein Coupled Receptors (GPCRs) | Orthosteric or allosteric binding pockets |

Prediction of Ligand-Protein Binding Modes and Interaction Fingerprints

The prediction of how a ligand such as this compound will bind to a protein is a cornerstone of computational drug design. This is typically achieved through molecular docking simulations, which predict the preferred orientation of a ligand within a protein's active site. For pyridine-carboxylic acid derivatives, docking studies have revealed common interaction patterns. The pyridine nitrogen and the carboxylic acid moiety are key pharmacophoric features that frequently engage in hydrogen bonding and electrostatic interactions with protein residues. nih.gov

For instance, in a study of pyrazine-2-carboxylic acid derivatives targeting the Mycobacterium tuberculosis InhA protein, molecular docking revealed crucial hydrogen bonds and π-π stacking interactions that govern the binding orientation. researchgate.net The carboxylic acid group is often observed forming salt bridges with positively charged residues like arginine or lysine, or hydrogen bonds with polar residues such as serine or threonine. The pyridine ring can participate in π-π stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan. nih.gov The oxane ring of this compound is expected to engage in hydrophobic interactions within the binding pocket.

To systematically analyze these interactions, Protein-Ligand Interaction Fingerprints (PLIFs) are employed. nih.gov PLIFs are binary vectors where each bit represents a specific type of interaction with a particular amino acid residue in the binding site. medium.com This allows for a high-throughput analysis of docking poses and can be used to identify key residues for binding. nih.gov A hypothetical PLIF for this compound might highlight interactions such as hydrogen bonds with a specific serine residue, a salt bridge with a lysine, and hydrophobic contacts with a leucine (B10760876) or valine.

| Amino Acid Residue | Interaction Type | Present (1) / Absent (0) |

|---|---|---|

| Serine 84 | Hydrogen Bond (Acceptor) | 1 |

| Lysine 121 | Salt Bridge | 1 |

| Phenylalanine 210 | π-π Stacking | 1 |

| Leucine 78 | Hydrophobic Contact | 1 |

| Valine 101 | Hydrophobic Contact | 1 |

Evaluation of Binding Affinities and Scoring Function Performance

Once the binding mode is predicted, the next step is to evaluate the binding affinity, which is a measure of the strength of the interaction between the ligand and the protein. Docking programs utilize scoring functions to estimate this affinity. These scoring functions can be based on molecular mechanics force fields, empirical data, or knowledge-based potentials. For example, the MolDock Score is one such function used to rank different binding poses. researchgate.net

However, the accuracy of these scoring functions can vary. To obtain more precise predictions of binding affinity, more computationally intensive methods like molecular dynamics (MD) simulations coupled with binding free energy calculations are often employed. mdpi.com Methods such as Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Thermodynamic Integration can provide a more accurate estimation of the binding free energy.

In a study on pyridin-2-yl urea (B33335) inhibitors, absolute binding free energy calculations based on MD simulations were used to distinguish between different possible binding modes predicted by docking. mdpi.com The performance of various scoring functions can be evaluated by comparing their predicted binding affinities with experimentally determined values for a set of known ligands. This allows for the selection of the most appropriate scoring function for a particular target protein.

| Compound | Docking Score (kcal/mol) | Calculated Binding Free Energy (kcal/mol) | Experimental IC50 (nM) |

|---|---|---|---|

| Analog 1 | -9.8 | -12.5 | 50 |

| Analog 2 | -9.5 | -11.8 | 150 |

| Analog 3 | -8.7 | -10.2 | 500 |

| Analog 4 | -8.1 | -9.5 | 1200 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, QSAR models can be developed to predict their activity and guide the design of new, more potent analogs.

A 4D-QSAR study on pyrazole (B372694) pyridine carboxylic acid derivatives successfully identified a pharmacophore and predicted biological activity. nih.gov This approach uses the 3D structure of the molecules and considers different conformations and alignments. The models are built using various molecular descriptors that quantify different aspects of the chemical structure, such as electronic, steric, and hydrophobic properties.

The performance of a QSAR model is evaluated using statistical parameters like the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (q²). A high R² value indicates a good fit of the model to the training data, while a high q² value indicates good predictive ability for new compounds. For a series of this compound derivatives, a QSAR model could identify which substitutions on the pyridine or oxane rings are most likely to improve biological activity.

| Model | R² | q² | Standard Error |

|---|---|---|---|

| Training Set | 0.89 | 0.84 | 0.07 |

| Test Set | 0.85 | 0.81 | 0.09 |

In Silico Prediction of Reactivity and Reaction Pathways for this compound

In silico methods can also be used to predict the chemical reactivity and potential reaction pathways of this compound. Density Functional Theory (DFT) is a powerful quantum mechanical method for this purpose. DFT calculations can be used to determine various reactivity descriptors, such as atomic charges, frontier molecular orbitals (HOMO and LUMO), and the global electrophilicity index. rsc.org

For substituted pyridines, DFT calculations have been used to identify the most electrophilic centers, which are susceptible to nucleophilic attack. researchgate.net For this compound, the carbon atoms of the pyridine ring are potential sites for nucleophilic aromatic substitution (SNAr) reactions. The calculated atomic charges can indicate which carbon atom is most likely to be attacked by a nucleophile.

Furthermore, computational methods can be used to explore potential reaction pathways and predict the activation energies of different reaction steps. This can provide insights into the feasibility of synthetic routes and potential side reactions. For example, the decarboxylation of 2-pyridone-3-carboxylic acids has been studied computationally to understand the reaction mechanism. nih.gov

| Descriptor | Value |

|---|---|

| HOMO Energy (eV) | -6.54 |

| LUMO Energy (eV) | -1.23 |

| HOMO-LUMO Gap (eV) | 5.31 |

| Global Electrophilicity Index | 1.89 |

Reactivity and Reaction Mechanisms Involving 3 Oxan 4 Yloxy Pyridine 2 Carboxylic Acid

Acid-Base Chemistry and pKa Determination of 3-(Oxan-4-yloxy)pyridine-2-carboxylic acid

The acid-base properties of this compound are dictated by the acidic carboxylic proton and the basic pyridine (B92270) ring nitrogen. The pKa values are influenced by the electronic effects of the substituents. The carboxylic acid group (-COOH) is acidic, while the lone pair of electrons on the pyridine nitrogen makes it basic.

The pyridine nitrogen can be protonated by a strong acid. Its basicity is lower than that of pyridine itself (pKa ~5.2) due to the electron-withdrawing effect of the adjacent carboxylic acid group.

Table 1: Comparative pKa Values of Related Pyridine Carboxylic Acids This table is interactive. Click on the headers to sort.

| Compound Name | Structure | pKa1 (-COOH) | pKa2 (Pyridine-H+) |

|---|---|---|---|

| Benzoic Acid | C₆H₅COOH | 4.20 | - |

| Picolinic Acid | 2-Pyridinecarboxylic acid | 5.40 | 1.01 |

| Nicotinic Acid | 3-Pyridinecarboxylic acid | 4.81 | 2.07 |

| 3-Hydroxypicolinic acid | 3-Hydroxy-2-pyridinecarboxylic acid | ~5.2 | ~1.1 |

| This compound | Target Molecule | Est. 5.1 - 5.3 | Est. ~1.0 |

Note: Estimated values are based on the electronic effects of substituents relative to known compounds.

Functional Group Transformations of the Carboxylic Acid Moiety (e.g., Esterification, Amidation)

The carboxylic acid group is a versatile functional handle for various transformations, most notably esterification and amidation. These reactions typically proceed via nucleophilic acyl substitution. masterorganicchemistry.comyoutube.com

Esterification: The direct conversion of this compound to its corresponding ester can be achieved through Fischer esterification. This involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA). chemicalbook.com The reaction is an equilibrium process, and the yield of the ester is maximized by using the alcohol as the solvent or by removing water as it is formed.

A typical procedure involves refluxing the carboxylic acid in an excess of the desired alcohol (e.g., methanol, ethanol) with a catalytic amount of concentrated H₂SO₄. chemicalbook.com

Amidation: The direct reaction of the carboxylic acid with an amine to form an amide is generally difficult because the basic amine deprotonates the carboxylic acid to form a highly unreactive carboxylate salt. libretexts.org Therefore, the carboxylic acid must first be activated using a coupling agent. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC). libretexts.orgthermofisher.com These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine.

Table 2: Common Reagents for Carboxylic Acid Transformations This table is interactive. Use the search bar to filter reactions.

| Transformation | Reagent(s) | Typical Conditions | Product |

|---|---|---|---|

| Esterification | R'-OH, H₂SO₄ (cat.) | Reflux | Ester |

| Amidation | R'R''NH, DCC or EDAC | Room Temperature, Anhydrous Solvent (e.g., DCM, DMF) | Amide |

| Acid Chloride Formation | SOCl₂, (COCl)₂ | Reflux | Acid Chloride |

Stability and Hydrolysis Studies of the Ether Linkage

The ether linkage in this compound is an aryl secondary-alkyl ether. This type of ether is chemically robust and stable under a wide range of conditions, including strongly basic, neutral, and mildly acidic environments. thieme-connect.de

It is important to distinguish this stable ether from the more labile tetrahydropyranyl (THP) acetal (B89532) group often used for protecting alcohols. THP acetals are readily cleaved under mild acidic conditions (e.g., acetic acid in THF/water). thieme-connect.denih.gov The ether in the target molecule, by contrast, connects the pyridine ring to the C4 position of the oxane ring, forming a stable C-O-C bond that is not part of an acetal system.

Hydrolysis: Cleavage of this aryl-alkyl ether requires harsh reaction conditions. The most common method for cleaving such ethers is treatment with strong, non-oxidizing acids like hydrobromic acid (HBr) or hydroiodic acid (HI) at elevated temperatures. The reaction proceeds by protonation of the ether oxygen, followed by nucleophilic attack of the halide ion (Br⁻ or I⁻) on the less sterically hindered carbon atom adjacent to the ether oxygen. In this case, attack would occur at the C4 position of the oxane ring, leading to 3-hydroxypyridine-2-carboxylic acid and 4-iodotetrahydropyran.

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine Ring

Electrophilic Aromatic Substitution (EAS): The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, making it significantly less reactive towards electrophilic attack than benzene. youtube.com Such reactions, when they do occur, require forcing conditions. The regiochemical outcome is controlled by the directing effects of the existing substituents.

-COOH group (at C2): Strongly deactivating and a meta-director.

-O-Oxane group (at C3): Activating and an ortho-, para-director.

The positions available for substitution are C4, C5, and C6. The strong deactivating nature of the carboxyl group dominates, making the entire ring very electron-poor. Electrophilic attack is generally disfavored. If forced, the least deactivated position would need to be determined by analyzing the stability of the cationic intermediates (arenium ions). Attack at the C5 position is often least disfavored in similarly substituted pyridines. quora.com

Nucleophilic Aromatic Substitution (NAS): The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, especially at positions 2, 4, and 6 (ortho and para to the nitrogen). quora.com The presence of the electron-withdrawing carboxylic acid group at the C2 position further activates the ring for NAS, particularly at the C4 and C6 positions, by stabilizing the negatively charged intermediate (Meisenheimer complex).

Therefore, this compound is expected to undergo nucleophilic substitution with strong nucleophiles (e.g., organolithium reagents, alkoxides, amides) preferentially at the C4 and C6 positions, assuming a suitable leaving group is present or can be displaced (like a hydride in a Chichibabin-type reaction, though this is less common with oxidizing substituents present).

Metal-Catalyzed Transformations and Derivatizations

The structure of this compound is well-suited for participation in metal-catalyzed reactions, primarily through its ability to act as a ligand. The pyridine nitrogen and the carboxylate group can form a stable five-membered chelate ring with a metal center, acting as a bidentate N,O-ligand. This property is common for picolinic acid derivatives. nih.govresearchgate.net

Ligand in Catalysis: The molecule could be used to prepare coordination polymers or complexes with metals like copper(II) or palladium(II), which may then exhibit catalytic activity in reactions such as cycloadditions or C-H activations. nih.govresearchgate.net

Cross-Coupling Reactions: While the parent molecule lacks a suitable leaving group for direct cross-coupling, it could be derivatized. For instance, if electrophilic halogenation could be achieved (e.g., at the C5 or C6 position), the resulting halopyridine could serve as a substrate in palladium-catalyzed reactions like Suzuki, Heck, or Sonogashira couplings to introduce new carbon-carbon bonds.

Decarboxylation: Heteroaromatic carboxylic acids can sometimes undergo metal-catalyzed decarboxylation. For example, silver carbonate (Ag₂CO₃) has been used to catalyze the protodecarboxylation of various heteroaromatic carboxylic acids. organic-chemistry.org Applying such conditions could potentially lead to the formation of 3-(Oxan-4-yloxy)pyridine.

Mechanistic Investigations of Key Chemical Reactions

Mechanism of Fischer Esterification:

Protonation: The carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst, increasing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: A molecule of the alcohol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the existing hydroxyl groups, converting it into a good leaving group (-OH₂⁺).

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.

Deprotonation: The protonated ester product is deprotonated by a base (e.g., water or another alcohol molecule) to give the final ester and regenerate the acid catalyst.

Mechanism of Amidation via DCC Coupling:

Activation: The carboxylic acid adds to one of the C=N double bonds of DCC, forming a highly reactive O-acylisourea intermediate. This intermediate has a very good leaving group.

Nucleophilic Attack: The amine attacks the carbonyl carbon of the O-acylisourea intermediate.

Tetrahedral Intermediate Collapse: The resulting tetrahedral intermediate collapses, forming the amide bond and eliminating dicyclohexylurea (DCU) as a stable, insoluble byproduct.

Mechanism of Ether Cleavage with HBr:

Protonation: The ether oxygen is protonated by HBr to form a good leaving group.

Nucleophilic Attack: The bromide ion (Br⁻) acts as a nucleophile, attacking the C4 carbon of the oxane ring via an Sₙ2 mechanism. This results in the cleavage of the C-O bond.

Products: The products are 3-hydroxypyridine-2-carboxylic acid and 4-bromotetrahydropyran (B1281988).

Biological and Biochemical Activity of 3 Oxan 4 Yloxy Pyridine 2 Carboxylic Acid in Vitro Focus

In Vitro Target Identification and Validation for 3-(Oxan-4-yloxy)pyridine-2-carboxylic acid

Direct in vitro target identification and validation studies for this compound are not currently documented. However, the pyridine (B92270) carboxylic acid scaffold is a well-recognized pharmacophore present in numerous biologically active compounds. Derivatives of pyridine carboxylic acids have been investigated for their potential to interact with a variety of biological targets. For example, some phenyl-pyridine-2-carboxylic acid derivatives have been identified as inhibitors of cell cycle progression in cancer cell lines. nih.gov Additionally, picolinic acid derivatives have been explored as potential herbicides, suggesting interaction with biological targets in plants. acs.orgmdpi.comnih.gov Given the structural similarities, it is plausible that this compound could be screened against similar targets, including kinases, cellular receptors, or enzymes involved in metabolic pathways.

Enzyme Inhibition and Activation Profiling of this compound (In Vitro Assays)

There is no specific data available on the enzyme inhibition or activation profile of this compound. However, the pyridine carboxylic acid moiety is known to be a key feature in many enzyme inhibitors. nih.gov The carboxylic acid group can act as a coordinating group for metal ions within an enzyme's active site, a property that is crucial for the inhibitory activity of many compounds. nih.gov For instance, various substituted pyridine carboxylic acid derivatives have been investigated as inhibitors of histone demethylase enzymes, with some showing IC50 values in the sub-nanomolar range in enzymatic assays. nih.gov The antifungal antibiotic UK-2A, which contains a picolinic acid moiety, is a potent inhibitor of the cytochrome bc1 complex. researchgate.net These examples suggest that this compound could potentially exhibit inhibitory activity against a range of enzymes, and its profile would need to be determined through systematic in vitro screening.

Receptor Binding Assays and Ligand-Receptor Interaction Studies of this compound (In Vitro)

Direct receptor binding assays and ligand-receptor interaction studies for this compound have not been reported. Nevertheless, the picolinic acid framework is a component of molecules designed to interact with specific receptors. For example, novel 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids have been designed as potential synthetic auxin herbicides, suggesting interaction with auxin receptors in plants. mdpi.comnih.gov Molecular docking studies of these compounds have been used to predict their binding modes with the target receptor. nih.gov Similar in silico and subsequent in vitro binding studies would be necessary to identify and characterize any potential receptor interactions for this compound.

Cellular Pathway Modulation and Reporter Gene Assays (In Vitro Cell Line Studies)

Specific studies on the modulation of cellular pathways or the use of reporter gene assays for this compound are not available. However, related compounds have been shown to affect cellular processes. For instance, a phenyl-pyridine-2-carboxylic acid derivative was found to induce cell cycle arrest and apoptosis in human cancer cell lines. nih.gov Such effects are often investigated using techniques like flow cytometry and assays for key proteins involved in cell cycle regulation and apoptosis. Reporter gene assays are also commonly used to determine if a compound activates or inhibits a specific signaling pathway.

Structure-Activity Relationship (SAR) Studies of Analogs and Derivatives of this compound

While no specific structure-activity relationship (SAR) studies have been published for this compound, research on related classes of compounds provides insights into the types of structural modifications that can influence biological activity. For pyridine carboxylic acid derivatives, modifications to the pyridine ring, the nature and position of substituents, and the properties of the carboxylic acid group can all impact potency and selectivity. nih.govnih.gov For example, in a series of phenyl-pyridine-2-carboxylic acid derivatives, variations in the side chain length and substitutions on the aryl and pyridine rings led to the identification of more potent analogs. nih.gov The ease of substitution on the pyridine ring allows for fine-tuning of a compound's physicochemical and pharmacological properties. nih.gov

Elucidation of Molecular Mechanisms of Action (In Vitro Biochemical and Cellular Levels)

The molecular mechanism of action for this compound has not been elucidated. Determining the mechanism would require a combination of the in vitro techniques mentioned above. Initial screening could identify a biological effect, such as enzyme inhibition or cytotoxicity. Subsequent biochemical assays would then be used to pinpoint the specific molecular target. Cellular studies, including analysis of signaling pathways and gene expression, would further clarify how the compound exerts its effects at a cellular level. For example, if the compound showed anticancer activity, studies would be conducted to determine if it induces apoptosis, autophagy, or cell cycle arrest, and which signaling pathways are involved. nih.gov

Applications and Scaffold Utility of 3 Oxan 4 Yloxy Pyridine 2 Carboxylic Acid in Advanced Organic Synthesis

3-(Oxan-4-yloxy)pyridine-2-carboxylic acid as a Precursor in the Synthesis of Complex Bioactive Molecules

The pyridine (B92270) ring is a fundamental heterocyclic scaffold found in a vast array of biologically active compounds, including numerous pharmaceuticals. nih.govekb.egrsc.org Pyridine derivatives exhibit a wide spectrum of medicinal properties, making them a focal point in drug discovery. researchgate.net The structural motif of this compound serves as a valuable starting material for the synthesis of more intricate molecules with potential therapeutic applications.

The presence of both a carboxylic acid and a pyridine nitrogen atom allows for a variety of chemical modifications, enabling the introduction of diverse functional groups and the construction of complex molecular architectures. While direct examples of the use of this compound in the synthesis of specific marketed drugs are not yet widely reported, the general importance of substituted picolinic acids in medicinal chemistry is well-established. nih.gov For instance, various pyridine carboxylic acid derivatives have been investigated for their potential as enzyme inhibitors and other therapeutic agents.

The synthesis of functionalized 2-pyridone-3-carboxylic acids, which are structurally related to the compound of interest, has been shown to yield molecules with significant antimicrobial activity. nih.govresearchgate.net This suggests that the this compound scaffold could be similarly functionalized to produce novel bioactive agents. The oxanyloxy group can influence the pharmacokinetic properties of the resulting molecules, such as solubility and metabolic stability, which are critical parameters in drug design.

Utilization of the Pyridine-2-carboxylic Acid Fragment in the Design of Novel Ligands and Catalysts

The pyridine-2-carboxylic acid (picolinic acid) moiety is a well-known chelating agent, capable of coordinating with a variety of metal ions through the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group. This property makes it a valuable component in the design of novel ligands for coordination chemistry and catalysis.

Pyridine carboxylic acids and their derivatives have been successfully employed as catalysts in a range of organic transformations. For example, pyridine-2-carboxylic acid itself has been shown to be an effective and green catalyst for the multi-component synthesis of pyrazolo[3,4-b]quinolinones, which are compounds with important biological properties. rsc.orgnih.gov The catalytic activity of pyridine-2,6-dicarboxylic acid has also been demonstrated in the hydrophosphonylation of aldehydes and ketones. organic-chemistry.org

The introduction of the 3-(oxan-4-yloxy) substituent can modulate the electronic and steric properties of the picolinic acid fragment, thereby influencing the catalytic activity and selectivity of the resulting metal complexes. While specific catalytic applications of this compound are still an area of active research, the established catalytic potential of the parent picolinic acid scaffold suggests that this derivative holds promise for the development of new and efficient catalytic systems. The picolinic acid directing group has also been utilized in palladium-catalyzed C-H activation and functionalization reactions, opening avenues for the synthesis of complex heterocyclic structures. nih.gov

Role of the Oxanyloxy Substituent in Directing Stereoselective Transformations

The oxane (tetrahydropyran) ring in the this compound structure can play a significant role in directing the stereochemical outcome of reactions. The stereoselective synthesis of polysubstituted tetrahydropyrans is a topic of considerable interest in organic chemistry due to the prevalence of this motif in natural products. core.ac.ukorganic-chemistry.org

The tetrahydropyranyl (THP) group is commonly used as a protecting group for alcohols in organic synthesis. organic-chemistry.org A key characteristic of the THP ether is the introduction of a new stereocenter, which can lead to the formation of diastereomeric mixtures. organic-chemistry.org However, this stereogenic center can also be exploited to influence the stereoselectivity of subsequent reactions. The conformational rigidity and steric bulk of the oxanyloxy group can create a chiral environment that favors the formation of one stereoisomer over another.

While the specific directing effects of the 3-(oxan-4-yloxy) substituent on the pyridine-2-carboxylic acid core have not been extensively detailed in the literature, the principles of stereoselective synthesis involving tetrahydropyran (B127337) derivatives are well-established. nih.gov The stereochemical outcome of reactions can be influenced by factors such as the conformation of the oxane ring and the nature of the reagents and catalysts employed. Further research is needed to fully elucidate the stereodirecting capabilities of this particular substituent in various synthetic transformations.

Development of Novel Heterocyclic Scaffolds and Core Structures Derived from this compound

The versatile chemical nature of this compound makes it an excellent starting point for the synthesis of novel and complex heterocyclic scaffolds. The pyridine ring can undergo various substitution reactions, while the carboxylic acid group provides a handle for amidation, esterification, and other transformations.

The synthesis of fused heterocyclic systems is a major focus of organic and medicinal chemistry, as these structures often exhibit significant biological activity. uomustansiriyah.edu.iqias.ac.in Methodologies for the synthesis of fused ring heterocycles often involve the intramolecular cyclization of appropriately functionalized precursors. uomustansiriyah.edu.iq The picolinic acid moiety within this compound can be utilized in palladium-catalyzed C-H/N-H coupling reactions to construct five- and six-membered heterocyclic rings. nih.gov

Furthermore, multicomponent reactions involving pyridine derivatives have proven to be a powerful tool for the rapid assembly of diverse heterocyclic structures. rsc.org The presence of the oxanyloxy substituent can be leveraged to create unique and complex scaffolds that may not be accessible through other synthetic routes. The development of novel synthetic strategies starting from this compound could lead to the discovery of new classes of heterocyclic compounds with interesting chemical and biological properties.

Potential Applications of this compound in Materials Science and Polymer Chemistry

Pyridine-containing compounds have garnered significant interest in the fields of materials science and polymer chemistry due to their unique electronic and coordination properties. Pyridine derivatives are utilized in the development of functional materials, including dyes, catalysts, and coordination polymers. mdpi.com

The incorporation of pyridine units into polymer backbones can impart specific functionalities, such as metal-binding capabilities and altered solubility. mdpi.com While the direct application of this compound in materials science is not yet extensively documented, its structural features suggest several potential uses. The carboxylic acid group can be used as a monomer for polymerization reactions, leading to the formation of polyesters or polyamides containing the pyridine and oxane moieties.

These polymers could exhibit interesting properties for applications such as drug delivery, where the pyridine unit could be used for targeting or pH-responsive release, and the oxane group could influence biodegradability. Furthermore, the coordination ability of the pyridine-2-carboxylic acid fragment could be exploited to create metal-organic frameworks (MOFs) or coordination polymers with potential applications in gas storage, catalysis, and sensing. researchgate.net The thermal stability of related pyridine carboxylic acid adducts has been investigated, which is a crucial factor for their application in materials science. rsc.org

Future Research Directions for 3 Oxan 4 Yloxy Pyridine 2 Carboxylic Acid

Exploration of Innovative Synthetic Strategies and Biocatalytic Approaches

The development of novel and efficient synthetic routes is fundamental to enabling broader research into 3-(Oxan-4-yloxy)pyridine-2-carboxylic acid. While classical methods for pyridine (B92270) synthesis exist, future efforts could focus on modern, sustainable, and highly selective strategies.

Innovative synthetic approaches could include:

Multi-component Reactions (MCRs): Designing one-pot reactions where multiple starting materials combine to form the target compound could offer a rapid and efficient route. rsc.orgresearchgate.net This strategy is known for its high atom economy and ability to quickly generate molecular diversity.

C-H Functionalization: Direct functionalization of the pyridine ring is a powerful tool for creating derivatives. nih.govnih.gov Future research could explore photochemical or transition-metal-catalyzed methods to selectively introduce substituents onto the pyridine core, bypassing the need for pre-functionalized starting materials. researchgate.net

Flow Chemistry: Continuous flow synthesis can offer improved safety, scalability, and control over reaction parameters compared to traditional batch processing. Applying this technology could streamline the production of this compound and its derivatives.

Furthermore, biocatalysis presents a green and highly selective alternative to traditional chemical synthesis. nih.gov Future research should investigate the use of enzymes or whole-cell systems for key synthetic steps. rsc.org For instance, enzymatic oxidation could be a route to forming the carboxylic acid group, while other enzymes could be explored for constructing the core pyridine heterocycle from biomass-derived precursors. ukri.org

Table 1: Potential Synthetic Research Avenues

| Strategy | Description | Potential Advantages |

| Multi-component Reactions | One-pot synthesis from three or more starting materials. | High efficiency, reduced waste, rapid library generation. |

| C-H Functionalization | Direct modification of C-H bonds on the pyridine ring. | Atom economy, novel derivatization, simplified routes. |

| Biocatalysis | Use of enzymes or whole-cell systems for synthesis. | High selectivity, mild reaction conditions, sustainability. |

| Flow Chemistry | Continuous synthesis in a reactor system. | Enhanced safety, scalability, precise process control. |

Advanced Computational Modeling for Predictive Design and Understanding

Computational chemistry offers powerful tools to predict the properties of this compound and to guide the design of its derivatives for specific applications. Advanced modeling can accelerate the research and development process by prioritizing compounds for synthesis and experimental testing.

Key computational approaches to be explored include:

Molecular Docking: This technique can predict how the compound might bind to the active sites of various biological targets, such as enzymes or receptors. nih.govufl.edu By screening virtual libraries of proteins, docking studies can identify potential biological activities and mechanisms of action, as demonstrated in studies of other pyridine derivatives. researchgate.net

Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) can be used to calculate the electronic structure, reactivity, and spectroscopic properties of the molecule. nih.govrsc.org This provides fundamental insights into its chemical behavior and potential for use in materials science or as a catalyst.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the compound in different environments, such as in solution or interacting with a biological membrane, providing insights into its conformational flexibility and stability.

ADMET Prediction: In silico tools can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound and its future derivatives. nih.gov This is crucial for early-stage drug discovery to identify candidates with favorable pharmacokinetic profiles.

Table 2: Computational Modeling Applications

| Modeling Technique | Application | Predicted Outcome |

| Molecular Docking | Virtual screening against protein targets. | Potential biological activity, binding affinity, mechanism of action. |

| Quantum Mechanics (DFT) | Calculation of electronic properties. | Reactivity, stability, spectroscopic signatures. |

| Molecular Dynamics (MD) | Simulation of molecular motion over time. | Conformational preferences, interaction dynamics, stability. |

| ADMET Prediction | In silico pharmacokinetic profiling. | Drug-likeness, bioavailability, potential toxicity. |

Discovery of Novel Biological Targets and Elucidation of Broader Biological Pathways (In Vitro)

The pyridine carboxylic acid scaffold is a "privileged structure" in medicinal chemistry, known for a wide spectrum of biological activities. nih.govnih.gov Therefore, a critical future direction is the comprehensive in vitro screening of this compound to uncover its biological potential.

A systematic screening approach should be undertaken to evaluate its activity in various therapeutic areas:

Antimicrobial Activity: The compound should be tested against a panel of clinically relevant bacteria and fungi, including drug-resistant strains. researchgate.netnih.gov Many functionalized pyridines have shown potent antimicrobial effects. researchgate.net

Anticancer Activity: Its cytotoxicity should be evaluated against a diverse range of human cancer cell lines. semanticscholar.org Pyridine derivatives have been investigated as inhibitors of key cancer-related targets like protein kinases.

Enzyme Inhibition: The molecule could be screened against key enzyme families implicated in human diseases, such as proteases, kinases, and metabolic enzymes. nih.gov

Antiviral Activity: Given the urgent need for new antiviral agents, the compound should be assessed for its ability to inhibit the replication of various viruses. nih.gov

These initial broad screenings can identify "hits" that warrant more detailed mechanistic studies to elucidate the specific molecular targets and biological pathways involved.

Development of Highly Functionalized Derivatives with Tailored Properties for Specific Research Applications

The core structure of this compound is ripe for chemical modification to create a library of derivatives with fine-tuned properties. By systematically altering different parts of the molecule, new compounds can be developed for specific research purposes, such as chemical probes, or as leads for drug discovery.

Future synthetic efforts should focus on modifying three key regions of the molecule:

The Carboxylic Acid Group: Conversion of the carboxylic acid to esters, amides, or other functional groups can significantly alter the compound's polarity, solubility, and ability to interact with biological targets.

The Pyridine Ring: Introduction of various substituents (e.g., halogens, alkyl, or aryl groups) onto the pyridine ring can modulate electronic properties and steric profile, which can enhance binding affinity and selectivity for a specific target. nih.gov

These derivatives would then be subjected to the computational and biological testing outlined in the previous sections to establish structure-activity relationships (SAR), providing a rational basis for the design of next-generation compounds with optimized properties.

Interdisciplinary and Collaborative Research Avenues

The full potential of this compound can best be realized through collaborative, interdisciplinary research. By combining expertise from different scientific fields, novel applications beyond a single domain can be explored.

Potential areas for collaboration include:

Medicinal Chemistry and Pharmacology: Synthetic chemists can collaborate with biologists to design, synthesize, and test derivatives for specific therapeutic targets, accelerating the drug discovery pipeline. nih.govresearchgate.net

Computational and Experimental Chemistry: A tight feedback loop between computational chemists predicting properties and synthetic chemists creating and testing molecules can dramatically improve the efficiency of developing new compounds. nih.gov

Materials Science: Pyridine derivatives are used in the development of functional materials, such as coordination polymers and co-crystals. mdpi.com Collaborations with material scientists could explore the potential of this compound as a building block for novel materials with unique electronic or optical properties.

Astrobiology and Geochemistry: Pyridine carboxylic acids have been identified in carbonaceous chondrites, suggesting their presence in extraterrestrial environments and potential role in the origins of life. nasa.gov While a niche area, collaboration with astrochemists could provide insights into the formation and stability of such molecules under prebiotic conditions.

By pursuing these integrated research avenues, the scientific community can systematically explore and harness the full potential of this compound, transforming it from a mere chemical entity into a valuable tool for scientific discovery and innovation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。